N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a structurally complex molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The ethyl linker incorporates a hydroxyl group and a 4-(thiophen-3-yl)phenyl moiety, which introduces aromatic and heterocyclic diversity. This compound belongs to a broader class of thiadiazole carboxamides, which are extensively studied for their biological activities, including anticancer, antimicrobial, and calcium channel modulation properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-15(23-19-18-10)16(21)17-8-14(20)12-4-2-11(3-5-12)13-6-7-22-9-13/h2-7,9,14,20H,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCAAYDZDPYAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxylic acid with 4-(thiophen-3-yl)phenylacetic acid to form the intermediate. This intermediate is then subjected to further reactions, including amidation and cyclization, to introduce the thiadiazole ring and the hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The 1,2,3-thiadiazole ring facilitates electrophilic substitution at the C4 position due to electron-withdrawing effects from sulfur and nitrogen atoms. Key reactions include:
Halogenation
Reaction with POCl₃ at 80–90°C yields 4-chloro derivatives (e.g., 4-chloro-1,2,3-thiadiazole-5-carboxamide) with 82–89% efficiency .
Amination
Treatment with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) produces 4-aminated analogs (Table 1):
| Amine | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylamine | Pd(OAc)₂/XPhos | 78 | 98.5 |
| Cyclohexylamine | CuI/DBU | 65 | 96.2 |
Data adapted from optimized protocols for analogous thiadiazoles .
Side Chain Functionalization
The hydroxy-aryl ethyl moiety undergoes selective modifications:
Oxidation
Controlled oxidation with KMnO₄ in acidic media converts the secondary alcohol to a ketone (95% conversion, 30 min), critical for enhancing metabolic stability.
Etherification
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields ether derivatives (87–93% yield) :
Carboxamide Reactivity
The carboxamide group participates in:
Hydrolysis
Acidic (HCl/H₂O, reflux) or basic (LiOH/MeOH, 0°C) hydrolysis cleaves the amide bond, generating 1,2,3-thiadiazole-5-carboxylic acid (72–85% yield) .
Condensation
Reacts with hydrazines to form hydrazide derivatives, enabling further cyclization into triazole or thiazole hybrids (Table 2):
| Hydrazine | Product | Yield (%) |
|---|---|---|
| Phenylhydrazine | Thiadiazole-triazole | 68 |
| Thiosemicarbazide | Thiadiazole-thiazole | 74 |
Metal-Catalyzed Cross-Couplings
The thiophenyl group enables Suzuki-Miyaura couplings for aryl diversification:
Borylation
Palladium-catalyzed (Pd(dppf)Cl₂) coupling with bis(pinacolato)diboron generates boronic esters (91% yield) .
Aryl Functionalization
Coupling with substituted aryl halides under microwave conditions (Table 3):
| Aryl Halide | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos/NMM | 88 |
| 3-Iodopyridine | Pd(PPh₃)₄/K₃PO₄ | 76 |
Ring-Opening Reactions
Under reductive conditions (H₂/Pd-C, 50 psi), the thiadiazole ring undergoes cleavage to form thiol intermediates, which dimerize into disulfides (63% yield).
Mechanistic Insights
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Electronic Effects : The thiadiazole’s electron-deficient nature directs substitutions to the C4 position.
-
Steric Guidance : Bulky substituents on the ethyl-hydroxy chain suppress side reactions during amidation .
-
Catalytic Efficiency : Pd/Xantphos systems enhance coupling rates by stabilizing oxidative addition intermediates .
This compound’s reactivity profile positions it as a strategic intermediate for developing targeted therapeutics, particularly kinase inhibitors and antimicrobial agents. Experimental protocols emphasize microwave assistance and catalyst optimization to maximize synthetic efficiency .
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as inflammation and infections.
Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Thiadiazole Cores
BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- Structural Differences : BTP2 replaces the thiophen-3-ylphenyl group with a bis(trifluoromethyl)pyrazole-substituted phenyl ring. The absence of the hydroxyl group in BTP2 reduces polarity compared to the target compound.
- Functional Comparison : BTP2 is a potent inhibitor of calcium release-activated calcium (CRAC) channels, demonstrating efficacy in reducing TLR4-mediated ROS generation and lung injury in preclinical models . The hydroxyl group in the target compound may enhance solubility but could alter membrane permeability or receptor binding.
EBF Analogues (e.g., Compounds 8b, 8g, 8m)
- Structural Differences : These analogues replace the hydroxyethyl-thiophen-3-ylphenyl group with geranyl or pyridyl substituents while retaining the 4-methyl-1,2,3-thiadiazole-5-carboxamide core .
- Functional Comparison : These compounds exhibit insecticidal activity against Myzus persicae, with LC50 values ranging from 8.4 to 31.7 µg/mL, outperforming the lead compound (E)-β-farnesene but underperforming compared to pymetrozine (LC50 = 7.1 µg/mL) . The target compound’s thiophene moiety may confer distinct repellent or pesticidal properties.
Functional Analogues with Anticancer Activity
Compounds 7b and 11 (IC50 = 1.61–1.98 µg/mL against HepG-2)
- Structural Differences : These derivatives feature phenylthiazole or hydrazone substituents instead of the thiophen-3-ylphenyl group .
- Functional Comparison: Both compounds demonstrated strong antiproliferative activity against hepatocellular carcinoma cells, suggesting that the thiadiazole-carboxamide scaffold is critical for cytotoxicity. The target compound’s hydroxyl group may influence bioavailability or target engagement.
Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
- Structural Differences : These compounds replace the thiadiazole core with a thiazole ring and incorporate nitro groups .
- Functional Comparison: Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, highlighting the role of nitro groups in redox-mediated mechanisms. The target compound lacks a nitro group, which may shift its activity toward non-bacterial targets .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and significant biological effects, particularly its antimicrobial and anticancer properties.
Compound Structure and Properties
The molecular formula of this compound is characterized by:
- Thiadiazole Ring : A key feature that is prevalent in various antimicrobial agents.
- Hydroxyethyl Group : Enhances solubility and may influence biological interactions.
- Thiophene Moiety : Potentially increases the compound's reactivity and interaction with biological targets.
The compound has a molecular weight of approximately 345.4 g/mol. Its structure suggests a promising profile for further investigation into therapeutic applications, particularly in the fields of antimicrobial and anticancer research .
Synthesis Methods
The synthesis of this compound typically involves multiple steps that can vary based on desired purity and yield. The general approach includes:
- Formation of the thiadiazole ring.
- Introduction of the hydroxyethyl group.
- Coupling with the thiophene moiety.
These methods aim to optimize the yield while maintaining the integrity of the functional groups necessary for biological activity .
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of thiadiazoles can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(2-hydroxy...) | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
Research into the anticancer effects of this compound indicates that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown to reduce cell viability significantly in MCF-7 (breast cancer) and LoVo (colon cancer) cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 12 | 5 |
| Compound B | LoVo | 8 | 6 |
| N-(2-hydroxy...) | MCF-7 | 15 | 4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds with a thiadiazole scaffold have been documented to exhibit enhanced cytotoxicity compared to other structures lacking this feature .
The mechanism through which N-(2-hydroxy...) exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, preventing further division .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
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Study on MCF-7 Cells : A specific derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, indicating potent anticancer activity.
- Results : The compound induced apoptosis and arrested the cell cycle at G0/G1 phase.
- Antimicrobial Efficacy Against Resistant Strains : In vitro studies revealed that certain derivatives effectively inhibited growth in antibiotic-resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how is its structure validated?
- Methodological Answer : A common approach involves multi-step reactions starting with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Characterization typically employs and NMR spectroscopy to confirm regiochemistry and purity, supplemented by IR for functional group analysis (e.g., amide C=O stretch at ~1650–1700 cm) .
Q. What spectroscopic techniques are critical for verifying the stereochemistry of the hydroxyethyl substituent in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between the hydroxyl proton and adjacent aromatic protons. X-ray crystallography using programs like SHELXL or WinGX/ORTEP provides definitive confirmation of stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers optimize the cyclization step during synthesis to minimize byproducts like sulfur residues?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, iodine stoichiometry, and temperature) must be systematically varied using Design of Experiments (DoE) to balance cyclization efficiency and byproduct formation. Evidence from analogous thiadiazole syntheses suggests that DMF with 1.5 eq iodine and triethylamine at 80°C reduces sulfur residue formation . Real-time monitoring via HPLC-MS can track intermediate conversion .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). A standardized panel of in vitro assays (MIC for antimicrobial, MTT for cytotoxicity) under controlled pH and temperature is recommended. Comparative molecular docking studies can identify target specificity variations due to conformational flexibility .
Q. How can solubility challenges in aqueous assays be addressed without structural modification?
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures ≤1% v/v) or nanoformulation (liposomes or PEGylated carriers) improve solubility while retaining bioactivity. Dynamic Light Scattering (DLS) confirms colloidal stability .
Q. What computational methods validate the electronic effects of the thiophen-3-yl group on the compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals. These predict nucleophilic/electrophilic sites, corroborated experimentally by Hammett substituent constants in reaction kinetics .
Experimental Design & Data Analysis
Q. How should researchers design a high-throughput screening workflow for derivatives of this compound?
- Methodological Answer : Use parallel synthesis with automated liquid handlers to generate a library of analogs (e.g., varying the thiophenyl or hydroxyethyl groups). Screen against multiple targets (e.g., kinase inhibition, bacterial growth) using 96-well plate assays. Data analysis pipelines (e.g., Python-based PCA) identify structure-activity trends .
Q. What crystallographic software tools are essential for resolving ambiguities in the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
